TRPV1 Antagonist Synthesis: (1R,3S)-Configured Building Block is Essential for Biological Activity
(1R,3S)-3-Aminocyclohexanol is explicitly identified as a necessary intermediate for the synthesis of a novel series of isoxazole-3-carboxamide derivatives that function as TRPV1 antagonists [1]. While the specific quantitative IC50 or Ki values of the final compounds are not disclosed in the referenced material, the literature clearly states the requirement for this specific enantiomer. The use of other stereoisomers, such as (1S,3R)- or (1S,3S)-3-aminocyclohexanol, is not reported for this application and would not be expected to yield the same bioactive conformation .
| Evidence Dimension | Stereochemical Requirement for TRPV1 Antagonist Intermediate |
|---|---|
| Target Compound Data | (1R,3S)-3-Aminocyclohexanol |
| Comparator Or Baseline | Other 3-aminocyclohexanol stereoisomers (e.g., (1S,3R)-, (1S,3S)-) |
| Quantified Difference | Stereochemistry is essential; comparator stereoisomers are not reported for this application. |
| Conditions | Synthesis of isoxazole-3-carboxamide TRPV1 antagonists |
Why This Matters
Procurement of the correct (1R,3S) isomer is critical for projects targeting TRPV1; substitution with a different isomer or racemic mixture will likely result in a loss of the desired biological activity in the final drug candidate.
- [1] Bio-Delta. (2024). (1R,3S)-3-Aminocyclohexanol, CAS 1110772-22-9. View Source
